N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide
Description
N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2-chlorophenyl group attached to a pyrrolidine ring, which is further connected to a propanamide moiety
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(16-8-4-5-9-16)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMRIRHIOHHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid derivatives.
Reduction: Formation of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. For instance, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-pyrrolidin-1-ylpropanamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It may exhibit different pharmacological properties due to the difference in the side chain.
N-(2-chlorophenyl)-2-pyrrolidin-1-ylbutanamide: This compound has a butanamide group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
